molecular formula C27H18N4O3S B11516596 (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

(7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

Cat. No.: B11516596
M. Wt: 478.5 g/mol
InChI Key: ZYYFKUYFNMNLPN-DARPEHSRSA-N
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Description

The compound (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines indole, thiazole, and triazine moieties, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole and triazine rings. Key steps include:

    Formation of the Indole Derivative: This step involves the cyclization of an appropriate precursor to form the indole ring.

    Synthesis of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Construction of the Triazine Ring: The triazine ring is synthesized via a condensation reaction with appropriate nitrogen-containing reagents.

    Final Coupling: The final step involves coupling the indole, thiazole, and triazine moieties under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Cephalosporin Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

The uniqueness of (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C27H18N4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

(7E)-7-(1-acetyl-2-oxoindol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one

InChI

InChI=1S/C27H18N4O3S/c1-16(32)30-20-15-9-8-14-19(20)21(25(30)33)24-26(34)31-23(18-12-6-3-7-13-18)22(28-29-27(31)35-24)17-10-4-2-5-11-17/h2-15,23H,1H3/b24-21+

InChI Key

ZYYFKUYFNMNLPN-DARPEHSRSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C\3/C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)C1=O

Origin of Product

United States

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